![molecular formula C20H19F2N5O2 B2540925 3-(2,4-difluorophényl)-1-méthyl-N-(2-(3-oxo-3,5,6,7-tétrahydro-2H-cyclopenta[c]pyridazin-2-yl)éthyl)-1H-pyrazole-5-carboxamide CAS No. 2034363-61-4](/img/structure/B2540925.png)

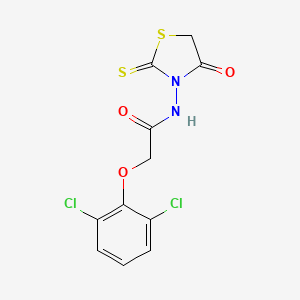

3-(2,4-difluorophényl)-1-méthyl-N-(2-(3-oxo-3,5,6,7-tétrahydro-2H-cyclopenta[c]pyridazin-2-yl)éthyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

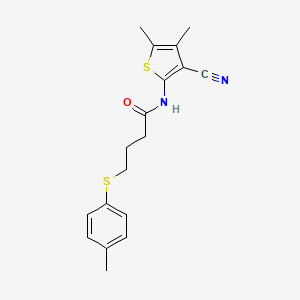

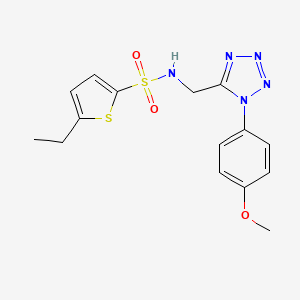

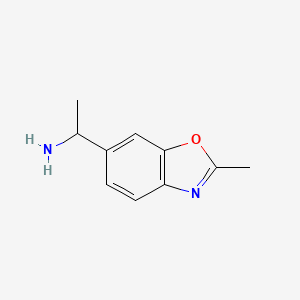

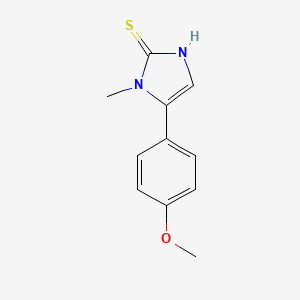

3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19F2N5O2 and its molecular weight is 399.402. The purity is usually 95%.

BenchChem offers high-quality 3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les chercheurs peuvent explorer son efficacité contre les infections fongiques, en particulier celles résistantes aux médicaments antifongiques existants .

- Les chercheurs peuvent étudier son potentiel de fonctionnalisation, en exploitant le groupe formyle introduit dans la structure du VN .

- Les chercheurs peuvent explorer le mécanisme réactionnel, l'optimisation et la mise à l'échelle pour des applications pratiques .

- Des études RMN détaillées peuvent fournir des informations sur sa stéréochimie, sa conformation et ses interactions avec d'autres molécules .

- Bien que non rapporté directement pour le VN-CHO, des composés apparentés avec des structures similaires ont montré des effets cytotoxiques sur les lignées cellulaires tumorales .

Développement de médicaments antifongiques

Fonctionnalisation tardive du voriconazole (VN)

Hydroxyméthylation catalysée par photoredox

Études de spectroscopie RMN

Activité antitumorale et cytotoxique

Synthèse de dérivés de benzoxazole

En résumé, ce composé offre des avenues de recherche prometteuses, allant du développement de médicaments antifongiques à la fonctionnalisation tardive, en passant par la chimie photoredox et les propriétés antitumorales potentielles. Sa structure unique offre de nombreuses possibilités d'exploration et d'application dans divers domaines scientifiques. 🌟

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that the interaction of a compound with its targets often results in changes in the biological activities of the targets, which can lead to various downstream effects .

Biochemical Pathways

It’s known that compounds with similar structures possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The physical and chemical properties of the compound, such as its melting point, boiling point, density, and refractive index , can provide some insights into its potential bioavailability.

Result of Action

It’s known that compounds with similar structures have shown diverse biological activities , suggesting that this compound could also have a wide range of molecular and cellular effects.

Action Environment

It’s known that the dimroth rearrangement, a chemical reaction that can occur in heterocyclic systems, is influenced by factors such as the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . These factors could potentially influence the action of this compound.

Propriétés

IUPAC Name |

5-(2,4-difluorophenyl)-2-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c1-26-18(11-17(24-26)14-6-5-13(21)10-15(14)22)20(29)23-7-8-27-19(28)9-12-3-2-4-16(12)25-27/h5-6,9-11H,2-4,7-8H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWMQQUZSSAKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NCCN3C(=O)C=C4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2540849.png)

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/new.no-structure.jpg)

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)

![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)